Nemadipine-A
Overview
Description
Nemadipine A is a dihydropyridine derivative known for its role as an L-type calcium channel antagonist. It is characterized by its unique structure, which includes a pentafluorophenyl group and ethoxycarbonyl groups at specific positions on the dihydropyridine ring . This compound has been identified as a potential non-hormonal contraceptive due to its ability to suppress embryo implantation .
Mechanism of Action
Target of Action
Nemadipine-A is a small molecule that primarily targets the α1-subunit of L-type calcium channels . This α1-subunit is encoded by the egl-19
gene, which is the only L-type calcium channel α1-subunit in the C. elegans genome .
Mode of Action
This compound acts as an antagonist to the α1-subunit of L-type calcium channels . It inhibits the calcium ion transfer, resulting in the inhibition of vascular smooth muscle contraction . This interaction with its targets leads to changes in the function of these channels, affecting the flow of calcium ions into the cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway. By antagonizing the α1-subunit of L-type calcium channels, this compound inhibits the influx of calcium ions into the cells . This action can affect various downstream effects related to calcium-dependent cellular processes.
Pharmacokinetics
Nimodipine is rapidly and almost completely absorbed following oral administration, with peak concentrations attained within 1 hour . It undergoes extensive hepatic metabolism via the CYP3A4 enzyme and has a half-life of elimination of 1 to 2 hours . .
Result of Action
The antagonistic action of this compound on the α1-subunit of L-type calcium channels leads to a decrease in calcium-dependent vascular smooth muscle contraction . This can result in various molecular and cellular effects, including changes in cell signaling, muscle contraction, and other calcium-dependent processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s stability and activity.
Biochemical Analysis
Biochemical Properties
Nemadipine-A plays a significant role in biochemical reactions, particularly as it antagonizes the α1-subunit of the L-type calcium channel . This interaction with the calcium channel proteins is crucial for its function.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It sensitizes cancer cells to TRAIL-induced apoptosis . This implies that this compound can influence cell function, including impacting cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the α1-subunit of the L-type calcium channel . This interaction leads to the inhibition of the calcium channel, thereby influencing gene expression and cellular function.
Metabolic Pathways
This compound is involved in the calcium signaling pathway due to its interaction with the L-type calcium channel
Subcellular Localization
The subcellular localization of this compound is likely to be associated with the L-type calcium channels, which are typically found in the plasma membrane of cells
Preparation Methods
The synthesis of Nemadipine A involves several key steps:
Ammonia Ester Reaction: This step involves the reaction of ammonia with an ester to form an intermediate product.
Cyclization Reaction: The intermediate product undergoes a cyclization reaction with 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester in the presence of a fatty alcohol as a solvent.
Industrial production methods for Nemadipine A are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of efficient solvents and reaction conditions ensures high yield and minimal impurities .
Chemical Reactions Analysis
Nemadipine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Nemadipine A can lead to the formation of carboxylic acids, while reduction can result in the formation of alcohols .
Scientific Research Applications
Nemadipine A has several scientific research applications:
Comparison with Similar Compounds
Nemadipine A is similar to other dihydropyridine derivatives, such as nimodipine and isradipine, which also act as calcium channel blockers . Nemadipine A is unique in its ability to suppress embryo implantation, a property not shared by other compounds in this class . Other similar compounds include:
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F5NO4/c1-5-28-18(26)9-7(3)25-8(4)10(19(27)29-6-2)11(9)12-13(20)15(22)17(24)16(23)14(12)21/h11,25H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABNLWXKUCMDBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386247 | |
Record name | 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54280-71-6 | |
Record name | 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54280-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nemadipine-A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.